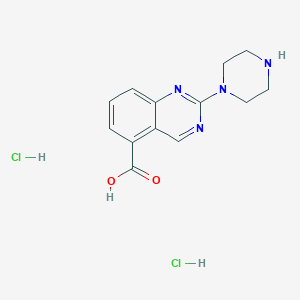

2-Piperazin-1-ylquinazoline-5-carboxylic acid;dihydrochloride

Descripción

2-Piperazin-1-ylquinazoline-5-carboxylic acid; dihydrochloride is a quinazoline derivative with a piperazine substituent at the 2-position and a carboxylic acid group at the 5-position, forming a dihydrochloride salt. The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations .

Propiedades

IUPAC Name |

2-piperazin-1-ylquinazoline-5-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2.2ClH/c18-12(19)9-2-1-3-11-10(9)8-15-13(16-11)17-6-4-14-5-7-17;;/h1-3,8,14H,4-7H2,(H,18,19);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOXGYOICVXGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC(=C3C=N2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Piperazin-1-ylquinazoline-5-carboxylic acid; dihydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine moiety attached to a quinazoline scaffold with a carboxylic acid functional group. This structural configuration is significant for its interaction with biological targets.

Antimicrobial Properties

Research indicates that 2-Piperazin-1-ylquinazoline-5-carboxylic acid; dihydrochloride exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound possesses significant antibacterial properties, particularly against Gram-negative bacteria like E. coli .

Antifungal Activity

In addition to antibacterial effects, the compound has been tested for antifungal activity. The results showed inhibition against common fungal pathogens, including Candida albicans and Aspergillus niger, with an IC50 value of approximately 25 µg/mL for both fungi .

The mechanism through which 2-Piperazin-1-ylquinazoline-5-carboxylic acid exerts its biological effects involves interaction with specific enzymes and receptors. It is hypothesized that the piperazine ring facilitates binding to target proteins, potentially inhibiting their activity. For instance, it may inhibit bacterial cell wall synthesis or interfere with metabolic pathways critical for microbial survival .

Study on Antimicrobial Efficacy

A recent study conducted by researchers at Joseph’s College evaluated a series of piperazine derivatives, including 2-Piperazin-1-ylquinazoline-5-carboxylic acid, for their antimicrobial properties. The study utilized the agar well diffusion method and reported significant antimicrobial activity across multiple strains, supporting the compound's potential as an antibiotic agent .

Evaluation of Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound using an animal model of inflammation. The results indicated a reduction in inflammatory markers and pain response, suggesting a dual role in both antimicrobial and anti-inflammatory pathways .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of quinazoline, including 2-piperazin-1-ylquinazoline-5-carboxylic acid, exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, the synthesis of quinazoline derivatives has shown effectiveness against various cancer cell lines, suggesting a potential role in targeted cancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have demonstrated that certain piperazine derivatives possess activity against bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents . The structural features of 2-piperazin-1-ylquinazoline-5-carboxylic acid contribute to its interaction with microbial targets, enhancing its efficacy.

Neuropharmacology

Antidepressant and Anxiolytic Effects

The piperazine moiety is known for its role in various psychoactive compounds. Research has pointed to the potential of 2-piperazin-1-ylquinazoline derivatives in treating mood disorders, including depression and anxiety. Compounds that interact with serotonin receptors have shown promise in improving mood and reducing anxiety symptoms, indicating a pathway for further exploration in neuropharmacological applications .

Synthesis and Development

Synthetic Methodologies

The synthesis of 2-piperazin-1-ylquinazoline-5-carboxylic acid typically involves multi-step reactions that can be optimized for yield and purity. Various synthetic routes have been documented, showcasing the versatility of piperazine derivatives in pharmaceutical chemistry. For example, reactions involving quinazoline scaffolds can be tailored to introduce functional groups that enhance biological activity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated quinazoline derivatives | Showed significant inhibition of tumor growth in vitro |

| Antimicrobial Activity Assessment | Evaluated various piperazine derivatives | Confirmed effectiveness against multiple bacterial strains |

| Neuropharmacological Analysis | Examined effects on serotonin receptors | Indicated potential antidepressant properties |

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Key Compounds

Key Findings from Comparative Analysis

Core Structure Influence :

- Quinazoline : The planar aromatic system of quinazoline facilitates interactions with kinase ATP-binding pockets, making it a preferred scaffold for anticancer agents .

- Pyridine/Thiazole/Thiophene : Smaller heterocycles like pyridine or thiazole are used in narrower therapeutic contexts (e.g., Palbociclib impurities) but offer metabolic stability .

Dihydrochloride Salt Properties :

- All compared compounds utilize dihydrochloride salts to improve solubility. For example, levocetirizine dihydrochloride () demonstrates enhanced bioavailability compared to its free base, a principle applicable to the target compound .

Synthetic Routes: The target compound’s synthesis likely involves substituting chlorine at the quinazoline 2-position with piperazine, analogous to methods described for 2,4-diaminoquinazoline derivatives (). Piperidine/piperazine substitutions are common in optimizing binding affinity .

Piperazine substituents often enhance pharmacokinetic properties, such as blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Piperazin-1-ylquinazoline-5-carboxylic acid dihydrochloride relevant to experimental handling?

- Answer : The compound is a white to pale reddish-yellow crystalline powder with a melting point of 258°C. It is sparingly soluble in water but dissolves in select organic solvents. Stability is maintained under recommended storage conditions, but it degrades over time, producing toxic byproducts like CO, NOx, and HCl gas upon decomposition .

| Property | Value |

|---|---|

| Melting Point | 258°C |

| Solubility | Water (sparing), organic solvents (soluble) |

| Stability | Stable if stored properly; avoid prolonged storage |

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base or hydrochloride form?

- Answer : Dihydrochloride salts generally enhance aqueous solubility and stability due to the presence of two hydrochloride ions, which improve ionic interactions. Compared to monohydrochloride salts, dihydrochlorides often exhibit higher crystallinity and reduced hygroscopicity, making them preferable for pharmaceutical research .

Advanced Research Questions

Q. What are the common synthetic routes for 2-Piperazin-1-ylquinazoline-5-carboxylic acid dihydrochloride, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves coupling quinazoline derivatives with piperazine under acidic conditions. Key steps include:

Nucleophilic substitution : Reacting 5-carboxyquinazoline with piperazine in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Salt formation : Treating the intermediate with HCl gas or concentrated HCl to form the dihydrochloride.

Optimization strategies :

-

Use catalytic agents (e.g., triethylamine) to enhance reaction efficiency.

-

Purify via recrystallization from ethanol/water mixtures to achieve >98.5% purity (USP standards) .

Reaction Step Conditions Key Reagents Quinazoline-piperazine coupling 60–80°C, DMF Piperazine, DMF Salt formation HCl gas, RT HCl, ethanol/water

Q. How can researchers address contradictions in stability data observed under different storage conditions?

- Answer : Stability discrepancies often arise from variations in humidity, temperature, or light exposure. To resolve these:

- Methodological approach : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways.

- Analytical tools : Use HPLC-MS to monitor degradation products (e.g., free base or mono-hydrochloride forms).

- Storage recommendations : Store in airtight containers with desiccants at –20°C to minimize hydrolysis and oxidation .

Q. What experimental design considerations are critical for studying the compound’s biological activity?

- Answer :

- Solubility optimization : Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation in aqueous buffers.

- Dose-response assays : Use a range of 1–100 µM to account for potential solubility-limited efficacy.

- Control for salt effects : Compare activity against the free base to isolate the dihydrochloride’s pharmacological contribution .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Answer : Discrepancies may arise from polymorphic forms or residual solvents. To validate:

Characterize crystallinity : Use XRPD to confirm the salt form.

Quantify residual solvents : Perform GC-MS to rule out solvent interference.

For example, batch-to-batch variations in ethanol content during crystallization can alter solubility profiles .

Methodological Best Practices

Q. What purification techniques are most effective for achieving high-purity dihydrochloride salts?

- Answer :

- Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted starting materials.

- Column chromatography : Employ reverse-phase C18 columns with acetonitrile/0.1% HCl gradients for lab-scale purification.

- Quality control : Validate purity via NMR (≥95% integration of target peaks) and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.